6-amino-1,3-benzothiazole-2-thiol

Catalog No.
S8037768
CAS No.
M.F
C7H6N2S2
M. Wt
182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-1,3-benzothiazole-2-thiol

Product Name

6-amino-1,3-benzothiazole-2-thiol

IUPAC Name

6-amino-1,3-benzothiazole-2-thiol

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)

InChI Key

IDPNFKLUBIKHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)S

Isomeric SMILES

C1=CC2=C(C=C1N)SC(=N2)S

6-amino-1,3-benzothiazole-2-thiol is a heterocyclic compound featuring a benzothiazole core with an amino group at the 6-position and a thiol group at the 2-position. Its molecular formula is C7H6N2S2C_7H_6N_2S_2, and it is characterized by a fused benzene and thiazole ring structure, which contributes to its unique chemical properties. This compound exhibits significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties.

6-amino-1,3-benzothiazole-2-thiol can undergo various chemical transformations:

  • Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity or alter its reactivity.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of thiazole derivatives .
  • Michael Addition: It can also engage in Michael addition reactions, particularly with α,β-unsaturated carbonyl compounds, facilitating the synthesis of more complex structures .

Research has demonstrated that 6-amino-1,3-benzothiazole-2-thiol exhibits notable biological activities, particularly in anticancer applications. Studies indicate that derivatives of this compound show potent inhibitory effects against various cancer cell lines. For instance, some derivatives have displayed IC50 values in the nanomolar range against human cancer cell lines such as HepG2 and A549, indicating strong anticancer potential . Additionally, the compound has been linked to inducing apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

The synthesis of 6-amino-1,3-benzothiazole-2-thiol typically involves several methods:

  • Copper-Catalyzed Reactions: A common method includes the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles to yield substituted benzothiazoles .
  • Three-Component Reactions: Another efficient synthesis route involves a three-component reaction of nitroarenes, alcohols, and sulfur powder to produce 2-substituted benzothiazoles .
  • One-Pot Reactions: Recent advancements have introduced one-pot reactions involving thioketones and amines under mild conditions, allowing for the straightforward synthesis of benzothiazole derivatives .

The applications of 6-amino-1,3-benzothiazole-2-thiol are diverse and include:

  • Pharmaceuticals: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis .
  • Agricultural Chemicals: The compound may also have applications in developing agrochemicals due to its biological activity against pests or pathogens.
  • Material Science: The unique properties of benzothiazoles make them suitable for incorporation into materials with specific electronic or optical characteristics.

Interaction studies involving 6-amino-1,3-benzothiazole-2-thiol have focused on its binding affinities with various biological targets. Molecular docking studies suggest that it can effectively bind to proteins involved in cancer progression and cell survival pathways. These interactions may lead to the inhibition of key enzymes or receptors that promote tumor growth . Furthermore, its ability to form stable complexes with metal ions has been explored for potential applications in catalysis and sensor technology.

Several compounds share structural similarities with 6-amino-1,3-benzothiazole-2-thiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Amino-1,3-benzothiazoleContains an amino group at position 2Exhibits antibacterial activity
Benzothiazole-2-thiolLacks an amino group; only contains thiolShows moderate antifungal properties
6-Fluoro-1,3-benzothiazoleFluorine substitution at position 6Enhanced lipophilicity and altered biological activity
5-Amino-1,3-benzothiazoleAmino group at position 5Potential use as a dye or pigment

The uniqueness of 6-amino-1,3-benzothiazole-2-thiol lies in its specific combination of amino and thiol functional groups that contribute to its potent biological activities and potential therapeutic applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

181.99724055 g/mol

Monoisotopic Mass

181.99724055 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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